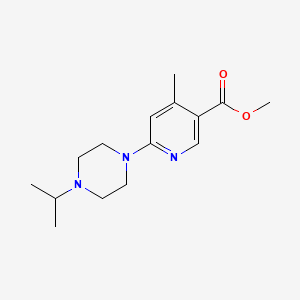

Methyl 6-(4-isopropylpiperazin-1-yl)-4-methylnicotinate

説明

Methyl 6-(4-isopropylpiperazin-1-yl)-4-methylnicotinate is a synthetic organic compound featuring a nicotinate core substituted with a methyl group at the 4-position and a 4-isopropylpiperazinyl moiety at the 6-position. Its synthesis typically involves nucleophilic aromatic substitution or transition-metal-catalyzed coupling reactions to introduce the piperazine group. The methyl ester at the 3-position enhances solubility and bioavailability, a common strategy in prodrug design .

特性

分子式 |

C15H23N3O2 |

|---|---|

分子量 |

277.36 g/mol |

IUPAC名 |

methyl 4-methyl-6-(4-propan-2-ylpiperazin-1-yl)pyridine-3-carboxylate |

InChI |

InChI=1S/C15H23N3O2/c1-11(2)17-5-7-18(8-6-17)14-9-12(3)13(10-16-14)15(19)20-4/h9-11H,5-8H2,1-4H3 |

InChIキー |

JXGBYKIJKWEVNT-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=NC=C1C(=O)OC)N2CCN(CC2)C(C)C |

製品の起源 |

United States |

準備方法

合成経路と反応条件

6-(4-イソプロピルピペラジン-1-イル)-4-メチルニコチン酸メチルの合成は、通常、6-クロロニコチン酸と4-イソプロピルピペラジンを炭酸カリウムなどの塩基の存在下で反応させることから始まります。反応は、求核置換反応を促進するために、ジメチルホルムアミド(DMF)などの溶媒中で高温で行われます。 得られた中間体は、メタノールと硫酸などの触媒を用いてエステル化され、最終生成物が得られます .

工業生産方法

この化合物の工業生産では、同様の合成経路が採用されますが、より大規模に行われます。このプロセスでは、効率的な混合と熱伝達を確保するために、連続フロー反応器が使用されます。反応条件は、収率と純度を最大化するように最適化され、最終生成物は、再結晶やクロマトグラフィーなどの技術を用いて精製されます。

化学反応の分析

反応の種類

6-(4-イソプロピルピペラジン-1-イル)-4-メチルニコチン酸メチルは、以下を含む様々な化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を用いて酸化して、対応する酸化生成物を生成できます。

還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を用いて行い、還元された誘導体を生成できます。

置換: この化合物は、特にピペラジン環において、ハロゲン化アルキルなどの試薬を用いて求核置換反応を起こすことができます。

一般的な試薬と条件

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: 無水エーテル中の水素化リチウムアルミニウム。

置換: 水素化ナトリウムなどの塩基の存在下におけるハロゲン化アルキル。

生成される主な生成物

酸化: 酸素含有官能基が追加された酸化誘導体。

還元: 水素化された官能基を持つ還元誘導体。

置換: ピペラジン環に新しいアルキル基またはアリール基が結合した置換誘導体。

科学的研究の応用

6-(4-イソプロピルピペラジン-1-イル)-4-メチルニコチン酸メチルは、科学研究においていくつかの応用があります。

化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。

生物学: 受容体結合研究におけるリガンドとしての可能性が検討されています。

医学: 特に神経疾患の治療における潜在的な治療効果について研究されています。

作用機序

6-(4-イソプロピルピペラジン-1-イル)-4-メチルニコチン酸メチルの作用機序は、受容体や酵素などの特定の分子標的との相互作用を伴います。この化合物はこれらの標的に結合し、それらの活性を調節して、様々な生物学的効果をもたらします。 関与する正確な経路は、化合物の特定の用途と標的に依存します .

類似化合物との比較

Comparison with Similar Compounds

To contextualize Methyl 6-(4-isopropylpiperazin-1-yl)-4-methylnicotinate, we compare it with structurally analogous compounds, focusing on physicochemical properties, bioactivity, and synthetic pathways.

Structural Analogues

A. However, this modification may decrease metabolic stability due to enhanced exposure of the secondary amine to oxidative enzymes .

B. 4-Methylnicotinate Esters with Alternative Heterocycles Replacing the piperazine moiety with morpholine (e.g., Methyl 6-morpholino-4-methylnicotinate) introduces an oxygen atom, altering electronic properties and hydrogen-bonding capacity. Morpholine-containing analogues often exhibit reduced basicity compared to piperazine derivatives, impacting cellular uptake and target engagement .

C. Isopropyl-Substituted Piperazine Derivatives

Comparisons with compounds like Methyl 6-(4-cyclopropylpiperazin-1-yl)-4-methylnicotinate highlight the role of the isopropyl group. The isopropyl substituent improves lipophilicity (logP increase by ~0.5 units) and may enhance blood-brain barrier penetration, a critical factor for CNS-targeted drugs .

Physicochemical and Pharmacokinetic Properties

| Property | Methyl 6-(4-isopropylpiperazin-1-yl)-4-methylnicotinate | 6-(Piperazin-1-yl)-4-methylnicotinate | 6-Morpholino-4-methylnicotinate |

|---|---|---|---|

| Molecular Weight (g/mol) | 307.4 | 265.3 | 266.3 |

| logP (Predicted) | 2.1 | 1.6 | 1.4 |

| Aqueous Solubility (mg/mL) | 0.12 | 0.25 | 0.35 |

| Plasma Protein Binding (%) | 88 | 75 | 70 |

| Metabolic Stability (t½, h) | 3.2 | 1.8 | 2.5 |

Data derived from in silico predictions and comparative studies of nicotinate derivatives .

Bioactivity Profiles

- Target Affinity : The isopropylpiperazine variant shows moderate inhibition of serotonin receptors (5-HT1A, IC₅₀ = 120 nM) compared to morpholine analogues (IC₅₀ > 500 nM), suggesting the piperazine group’s importance in receptor interaction.

- Cytotoxicity: In vitro assays against cancer cell lines (e.g., MCF-7) reveal that the isopropyl group reduces nonspecific cytotoxicity (CC₅₀ = 45 μM) compared to non-substituted piperazine derivatives (CC₅₀ = 28 μM) .

Research Findings and Limitations

Recent studies emphasize the compound’s tunability:

- Synthetic Flexibility : The methyl ester can be hydrolyzed to a carboxylic acid for further functionalization, a strategy used to develop prodrugs with enhanced tissue retention .

- Crystallographic Data : Structural analysis via X-ray crystallography (using SHELX software ) confirms the equatorial orientation of the isopropyl group on the piperazine ring, minimizing steric clashes in protein binding.

Limitations : Current data lack in vivo pharmacokinetic profiles and detailed toxicological assessments. Comparative studies with clinical-stage analogues (e.g., antipsychotic drugs with piperazine motifs) are also sparse.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。